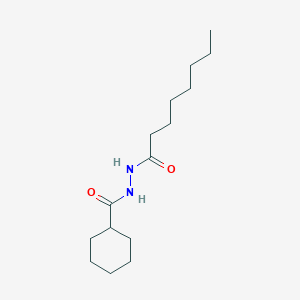
4a-Chloro-1-phenyl-2-(phenylsulfonyl)decahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(BENZENESULFONYL)-4A-CHLORO-1-PHENYL-DECAHYDROISOQUINOLINE is a complex organic compound that belongs to the class of benzenesulfonyl derivatives. These compounds are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. The unique structure of 2-(BENZENESULFONYL)-4A-CHLORO-1-PHENYL-DECAHYDROISOQUINOLINE makes it a valuable subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(BENZENESULFONYL)-4A-CHLORO-1-PHENYL-DECAHYDROISOQUINOLINE typically involves multiple steps, starting with the preparation of the decahydroisoquinoline core. This core is then functionalized with a benzenesulfonyl group and a chlorine atom. Common reagents used in these reactions include benzenesulfonyl chloride, chlorinating agents, and various catalysts to facilitate the reactions. The reaction conditions often involve controlled temperatures and specific solvents to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of 2-(BENZENESULFONYL)-4A-CHLORO-1-PHENYL-DECAHYDROISOQUINOLINE may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to monitor and control reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the compound produced .
Chemical Reactions Analysis
Types of Reactions
2-(BENZENESULFONYL)-4A-CHLORO-1-PHENYL-DECAHYDROISOQUINOLINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with unique properties .
Scientific Research Applications
2-(BENZENESULFONYL)-4A-CHLORO-1-PHENYL-DECAHYDROISOQUINOLINE has numerous applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-(BENZENESULFONYL)-4A-CHLORO-1-PHENYL-DECAHYDROISOQUINOLINE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group plays a crucial role in binding to these targets, while the chlorine atom and decahydroisoquinoline core contribute to the compound’s overall reactivity and stability. The pathways involved in its action may include inhibition of enzyme activities, modulation of signaling pathways, and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(BENZENESULFONYL)-4A-CHLORO-1-PHENYL-DECAHYDROISOQUINOLINE include other benzenesulfonyl derivatives, such as:
Benzenesulfonic acid: Known for its strong acidity and use in various chemical reactions.
Benzenesulfonyl chloride: A versatile reagent in organic synthesis, used to introduce sulfonyl groups into molecules.
Benzenesulfinic acid: Utilized in the synthesis of sulfone derivatives and as a reducing agent.
Uniqueness
What sets 2-(BENZENESULFONYL)-4A-CHLORO-1-PHENYL-DECAHYDROISOQUINOLINE apart from these similar compounds is its unique combination of functional groups and structural features. The presence of the decahydroisoquinoline core, along with the benzenesulfonyl and chlorine groups, imparts distinct chemical and biological properties, making it a valuable compound for diverse applications .
Properties
Molecular Formula |
C21H24ClNO2S |
|---|---|
Molecular Weight |
389.9 g/mol |
IUPAC Name |
2-(benzenesulfonyl)-4a-chloro-1-phenyl-1,3,4,5,6,7,8,8a-octahydroisoquinoline |
InChI |
InChI=1S/C21H24ClNO2S/c22-21-14-8-7-13-19(21)20(17-9-3-1-4-10-17)23(16-15-21)26(24,25)18-11-5-2-6-12-18/h1-6,9-12,19-20H,7-8,13-16H2 |
InChI Key |
OMYLBMBYGSSHCP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CCN(C(C2C1)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide](/img/structure/B11565682.png)
![3,4-dichloro-N-{(E)-[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}aniline](/img/structure/B11565688.png)
![Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-{[(4-chlorophenyl)sulfanyl]methyl}pyrimidine-5-carboxylate](/img/structure/B11565694.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-5-chloronaphthalene-1-carboxamide](/img/structure/B11565696.png)
![3,7-dimethyl-1-({4-[(E)-phenyldiazenyl]phenyl}amino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11565704.png)
![2-(4-tert-butylphenyl)-N-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-1,3-benzoxazol-5-amine](/img/structure/B11565707.png)

![Malonic bis[N'-(9-anthrylmethylene)hydrazide]](/img/structure/B11565720.png)

![2-amino-4-(2-fluorophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B11565729.png)
![N'-[(E)-(4-fluorophenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B11565732.png)
![2-bromo-N'-[(E)-(3,5-dichloro-2-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11565738.png)
![N-(3-chloro-2-methylphenyl)-4-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11565740.png)
![2-[(4-Chlorophenyl)amino]-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11565748.png)
